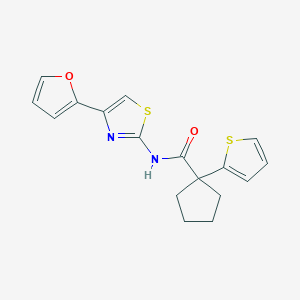![molecular formula C19H21NO3 B2497711 3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one CAS No. 871798-74-2](/img/structure/B2497711.png)
3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]oxazol-2(3H)-one derivatives are a class of organic compounds that have garnered interest due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology. These compounds are characterized by their benzo[d]oxazol-2(3H)-one core structure and can undergo various chemical reactions to produce a wide range of derivatives with different properties.
Synthesis Analysis
The synthesis of benzo[d]oxazol-2(3H)-one derivatives often involves the reaction of 2-hydroxyphenylamines with carboxylic acids or their derivatives under condensation conditions. A study discussed the synthesis of diverse benzo[1,4]oxazin-3-one-based compounds, indicating the versatility of methods available for generating these compounds (Yuan et al., 2007).
Molecular Structure Analysis
Detailed molecular structure analyses, including X-ray crystallography and density functional theory (DFT) calculations, are common approaches to elucidate the geometric and electronic properties of benzo[d]oxazol-2(3H)-one derivatives. These studies provide insights into the compound's stability, reactivity, and potential interaction with biological targets.
Chemical Reactions and Properties
Benzo[d]oxazol-2(3H)-one compounds participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and coupling reactions. These reactions are influenced by the substituents on the benzyl and oxazolone rings, offering pathways to synthesize a wide array of derivatives with tailored properties.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, of benzo[d]oxazol-2(3H)-one derivatives, depend significantly on the substituents present on the core structure. Studies employing X-ray diffraction and spectroscopic methods provide valuable data on these aspects.
Chemical Properties Analysis
The chemical properties of these compounds, such as acidity, basicity, and reactivity towards various reagents, are crucial for understanding their behavior in chemical syntheses and biological systems. Computational studies, including DFT calculations, offer predictions and insights into these chemical properties, guiding experimental work and applications.
For detailed investigations and analyses on similar compounds, refer to the following sources:
- Synthesis and diverse applications of benzo[1,4]oxazin-3-one-based compounds (Yuan et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Physicochemical Properties
One area of research focuses on the synthesis and in vitro antioxidant activity of novel derivatives related to 3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one. For instance, Yüksek et al. (2015) synthesized a series of compounds by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde. These compounds were analyzed for their antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity. The study also explored the physicochemical properties of these compounds, such as lipophilicity and kinetic parameters of thermal degradation, providing insights into their stability and potential applications (Yüksek et al., 2015).
Structural Analysis and Computational Studies
Research by Gökce et al. (2014) involved the synthesis, spectroscopic investigations, and antioxidant activity of a molecule structurally similar to 3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one. The study utilized quantum chemical computations to analyze the molecule's structure, vibrational frequencies, electronic absorption, and nonlinear optical (NLO) properties. Such detailed analyses contribute to understanding the electronic structure and potential reactivity of compounds within this chemical class (Gökce et al., 2014).
Potential Biological Activities
The compound and its derivatives have been investigated for potential biological activities. For example, studies have explored the antimicrobial properties of benzo[b][1,4]oxazin-3(4H)-one derivatives, highlighting the role of specific substituents in enhancing these properties. Fang et al. (2011) synthesized a series of derivatives and tested their in vitro antimicrobial activity against various microorganisms. Their findings indicated that certain derivatives showed promising antimicrobial potency, suggesting potential applications in developing new antimicrobial agents (Fang et al., 2011).
Eigenschaften
IUPAC Name |
3-[[4-(3-methylbutoxy)phenyl]methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(2)11-12-22-16-9-7-15(8-10-16)13-20-17-5-3-4-6-18(17)23-19(20)21/h3-10,14H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROORSYXBDFXRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate](/img/structure/B2497633.png)
![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497636.png)
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylic acid](/img/structure/B2497637.png)


![Naphthalen-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2497640.png)
![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2497641.png)


![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497647.png)
![1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497648.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2497650.png)